molecular formula C12H13NO B8707442 (1-benzyl-1H-pyrrol-2-yl)-methanol

(1-benzyl-1H-pyrrol-2-yl)-methanol

Cat. No.: B8707442
M. Wt: 187.24 g/mol
InChI Key: JPYHYGZOZZUNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-pyrrol-2-yl)-methanol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(1-benzylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H13NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-8,14H,9-10H2

InChI Key

JPYHYGZOZZUNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-benzyl-1H-pyrrole-2-carboxylate (3.00 g, 13.9 mmol) in DCM (70 mL) at −78° C. was added a 1M solution of diisobutylaluminum hydride (DIBAL-H) in heptane (35.0 mL, 34.8 mmol). After 45 min the reaction was quenched with saturated aqueous solution of NH4Cl (20 mL) and Rochell's salt (100 g). The mixture was allowed to warm to rt and was stirred for 2.5 h. The reaction mixture was extracted with EtOAc (3×). The combined organic layers were washed with H2O, saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo to give a pale yellow oil. The crude product was chromatographed over silica gel (0 to 20% EtOAc in heptane over 20 min) to give (1-benzyl-1H-pyrrol-2-yl)-methanol as a colorless oil (2.30 g, 88%). Rf=0.47 (1:1 heptane/EtOAc); 1H NMR (400 MHz, CDCl3) δ (ppm) 7.27-7.35 (m, 4H) 7.08-7.10 (m, 1H) 7.06-7.08 (m, 1H) 6.73 (dd, J=2.7, 1.8 Hz, 1H) 6.19 (dd, J=3.5, 1.8 Hz, 1H) 6.12-6.16 (m, 1H) 5.21-5.23 (s, 2H) 4.53 (d, J=5.1 Hz, 2H).
Quantity
3 g
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reactant
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solution
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0 (± 1) mol
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0 (± 1) mol
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35 mL
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70 mL
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